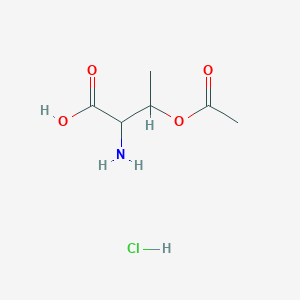

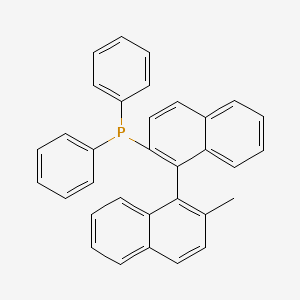

17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

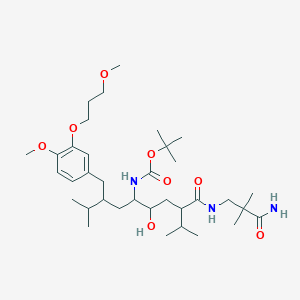

Epristeride is a synthetic androstane steroid that functions as a 5α-reductase inhibitor. It is primarily used in the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland. Epristeride works by decreasing the production of dihydrotestosterone (DHT), an androgen sex hormone, in specific parts of the body such as the prostate gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epristeride involves several steps. One common method starts with the oxidation of the acetyl group in progesterone to form a carboxylic acid. This is followed by a series of reactions including the formation of an intermediate, which is then treated with tert-butylamine to yield Epristeride .

Industrial Production Methods

Industrial production of Epristeride typically involves the same synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The preparation method is designed to be simple and easy to implement, with good stability and high operability .

Chemical Reactions Analysis

Types of Reactions

Epristeride undergoes various chemical reactions, including:

Oxidation: The initial step in its synthesis involves the oxidation of progesterone.

Hydrolysis: Intermediate compounds are often hydrolyzed to form the final product.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial oxidation step.

Tert-Butylamine: Used in the substitution reaction.

Organic Solvents: Such as ethanol and acetone, are commonly used in the reactions.

Major Products Formed

The major product formed from these reactions is Epristeride itself, with high purity and yield. By-products are minimized through careful control of reaction conditions .

Scientific Research Applications

Epristeride has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of steroid chemistry and enzyme inhibition.

Biology: Investigated for its effects on androgen metabolism and prostate cell growth.

Medicine: Primarily used in the treatment of benign prostatic hyperplasia.

Industry: Used in the pharmaceutical industry for the production of medications targeting prostate conditions.

Mechanism of Action

Epristeride is a selective, transition-state, non-competitive, irreversible inhibitor of 5α-reductase. It specifically targets the type II isoform of the enzyme. By binding irreversibly to 5α-reductase, Epristeride forms an unproductive complex with the enzyme, the substrate testosterone, and the cofactor NADPH. This prevents the conversion of testosterone to dihydrotestosterone (DHT), thereby reducing DHT levels in the prostate gland and alleviating symptoms of benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Finasteride: Another 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and scalp hair loss.

Dutasteride: Inhibits both type I and type II isoforms of 5α-reductase and is used for similar indications.

Uniqueness

Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, unlike finasteride and dutasteride, which are competitive inhibitors. This irreversible binding results in a longer-lasting effect on DHT levels .

Properties

IUPAC Name |

17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPSMQAHNAZRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861252 |

Source

|

| Record name | 17-(tert-Butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)

![methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B13391467.png)

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B13391508.png)